molecular formula C12H10BrNO2S B1438245 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1053656-92-0

2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1438245
CAS RN: 1053656-92-0
M. Wt: 312.18 g/mol
InChI Key: LMJCAGYWYSQRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid” is a propionic acid derivative . It’s related to 4-Bromophenylacetic acid, which is a growth inhibitory substance .


Synthesis Analysis

The synthesis of similar compounds involves selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of similar compounds has been verified using elemental microanalysis, FTIR, and 1H NMR techniques . The structure of “this compound” would likely be determined using similar methods.


Chemical Reactions Analysis

Related compounds, such as 4-Bromophenylacetic acid, undergo reactions like Fischer esterification when refluxed with methanol acidified with sulfuric acid . Further derivatives can be made by condensing the simple hydrazone with aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include an enthalpy of vaporization at boiling point (421.15K) of 36.363kjoule/mol and a density at 25°C of 1.4212g/ml .

Scientific Research Applications

Antimicrobial Activity

2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid derivatives show promising results in antimicrobial activities. A study by Güzeldemirci and Küçükbasmacı (2010) reported the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles starting from this compound, which exhibited significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antihypertensive Applications

Research by Abdel-Wahab et al. (2008) synthesized derivatives using a related compound, Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which showed good antihypertensive α-blocking activity. This suggests potential applications in managing blood pressure (Abdel-Wahab et al., 2008).

Anticancer Potential

The compound also shows relevance in cancer research. Ravinaik et al. (2021) designed and synthesized derivatives starting from 2-(4-methylphenyl)acetic acid, exhibiting moderate to excellent anticancer activity against several cancer cell lines, suggesting its potential in developing cancer treatments (Ravinaik et al., 2021).

Photo-degradation Analysis

A study on the photo-degradation behavior of a pharmaceutical compound related to overactive bladder treatment, which includes a similar thiazole component, was conducted by Wu et al. (2007). They analyzed the degradation product and its structure, which is crucial for understanding the stability of pharmaceuticals under light exposure (Wu et al., 2007).

Luminescent Properties

Research by Grummt et al. (2007) on related compounds, such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid, highlighted their luminescent properties. These compounds exhibit high fluorescence quantum yields, making them potential candidates for applications like metal sensing and laser dyes (Grummt et al., 2007).

Safety and Hazards

While specific safety and hazard information for “2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid” is not available, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

The future directions for “2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . This could lead to the development of new drugs that overcome current healthcare challenges.

properties

IUPAC Name

2-[2-[(4-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-9-3-1-8(2-4-9)5-11-14-10(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJCAGYWYSQRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240620
Record name 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1053656-92-0
Record name 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.